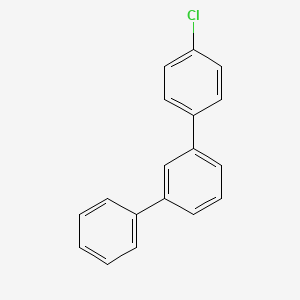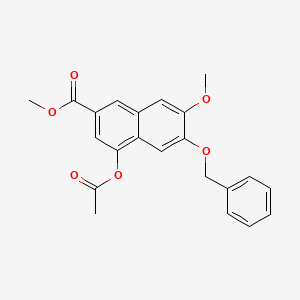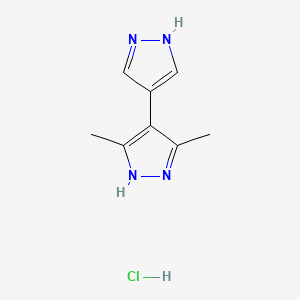
(4-Fluorobiphenyl-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorobiphenyl-3-yl)methanamine is an organic compound with the molecular formula C13H12FN It is a derivative of biphenyl, where a fluorine atom is substituted at the 4-position and an amine group is attached to the 3-position of the biphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobiphenyl-3-yl)methanamine typically involves the following steps:
Bromination: Starting with 4-fluorobiphenyl, bromination is carried out to introduce a bromine atom at the 3-position.
Amination: The brominated intermediate is then subjected to amination using reagents such as ammonia or amines under suitable conditions to replace the bromine atom with an amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorobiphenyl-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions under appropriate conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
(4-Fluorobiphenyl-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Fluorobiphenyl-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorobiphenyl-2-yl)methanamine
- (4-Fluorobiphenyl-4-yl)methanamine
- (4-Fluorobiphenyl-3-yl)ethanamine
Uniqueness
(4-Fluorobiphenyl-3-yl)methanamine is unique due to the specific positioning of the fluorine and amine groups, which confer distinct chemical and biological properties. The 3-position amine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Propriétés
Formule moléculaire |
C13H12FN |
|---|---|
Poids moléculaire |
201.24 g/mol |
Nom IUPAC |
(2-fluoro-5-phenylphenyl)methanamine |
InChI |
InChI=1S/C13H12FN/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-8H,9,15H2 |
Clé InChI |
LNVNLOJKDGKQPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)


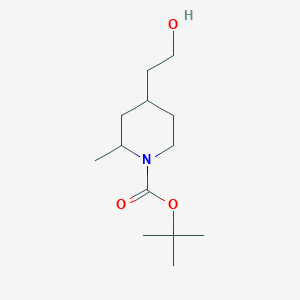
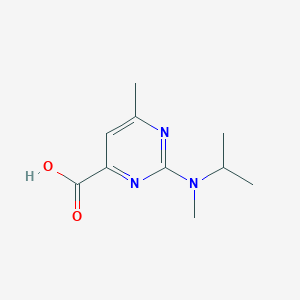
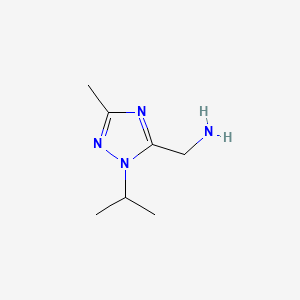


![4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13933442.png)
